[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Description
Historical Context of Coumarin Derivatives in Scientific Research
Coumarins, first isolated from the Tonka bean (Dipteryx odorata) in 1820, initially gained attention for their fragrant properties. However, the discovery of dicoumarol’s anticoagulant effects in the 1940s marked a pivotal shift toward pharmacological applications. Early studies revealed that structural modifications, particularly hydroxylation at the 4-position, could confer anticoagulant activity absent in the parent coumarin. This insight spurred synthetic efforts, culminating in warfarin—a 4-hydroxycoumarin derivative that became a cornerstone therapy for thromboembolic disorders.
Parallel work identified natural coumarins like umbelliferone (7-hydroxycoumarin) and aesculetin (6,7-dihydroxycoumarin) in diverse plant species, highlighting nature’s role as a template for drug design. By the late 20th century, over 1,300 coumarin derivatives had been documented, exhibiting activities ranging from antimicrobial to antitumor effects. These discoveries established coumarins as privileged scaffolds in medicinal chemistry.
Significance of Chromen-2-one Derivatives in Medicinal Chemistry
The chromen-2-one core (2H-chromen-2-one) serves as the structural foundation for numerous bioactive compounds. Its planar aromatic system permits π-π interactions with biological targets, while the lactone ring enables hydrogen bonding and dipole interactions. Substituent positioning profoundly influences activity:
- 3-Position : Tetrazolyl groups enhance G protein-coupled receptor (GPR35) agonism, as seen in compound 50 (EC₅₀ = 5.8 nM).
- 7-Position : Hydroxyl or alkoxy groups improve anti-inflammatory activity by modulating NF-κB and COX-2 pathways.
- 4-Position : Alkyl chains like butyl may increase lipophilicity, affecting membrane permeability.
Recent advances include chromen-2-one derivatives with atypical antipsychotic activity. For example, N-(fluorobenzothiazol-2-yl)-(4-methyl-2-oxo-chromene-7-yloxy)acetamide (1d) demonstrated significant dopamine receptor modulation, validating the scaffold’s versatility.
Research Evolution of Oxyacetic Acid Functionalized Coumarins
The introduction of oxyacetic acid groups to coumarins represents a strategic approach to improve water solubility and receptor engagement. Key developments include:
The oxyacetic acid moiety’s carboxyl group enables salt formation for enhanced solubility, while its flexibility permits conformational adaptation to binding pockets. Synthetic routes often involve nucleophilic substitution at the 7-position, followed by hydrolysis and isomerization steps.
Current Research Landscape for this compound
Though direct studies on this compound remain limited, its structural analogs provide critical insights:
- Butyl Substitution : The 4-butyl group likely enhances lipophilicity (calculated logP ≈ 3.2), potentially improving blood-brain barrier penetration for neurological targets.
- Oxyacetic Acid Functionality : Analogous to 7-hydroxycoumarin-4-acetic acid, this group may confer dual functionality—acting as a hydrogen bond donor/acceptor while enabling conjugation to delivery systems.
Ongoing research priorities include:
- Synthetic Optimization : Improving yield in the coupling of 4-butyl-7-hydroxycoumarin with bromoacetic acid derivatives.
- Target Identification : Screening against GPR35 and inflammatory mediators based on structural similarities to active compounds.
- Material Science Applications : Investigating fluorescence properties for biosensor integration, building on the chromen-2-one core’s natural luminescence.
Preliminary molecular docking studies suggest that the oxyacetic acid chain may interact with polar residues in enzyme active sites, while the butyl group occupies hydrophobic pockets—a hypothesis requiring experimental validation.
Properties
IUPAC Name |
2-(4-butyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-2-3-4-10-7-15(18)20-13-8-11(5-6-12(10)13)19-9-14(16)17/h5-8H,2-4,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZMMXHFTDPQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the esterification of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Common catalysts include N,N′-carbonyldiimidazole for activating the carboxylic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₅H₁₆O₅
IUPAC Name : [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Molecular Weight : 290.29 g/mol
The compound's structure features a butyl group attached to a chromenone framework, which is known for its reactivity and biological activity.
Chemistry
This compound serves as a versatile building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : The compound can be modified to create various derivatives that may exhibit enhanced properties or functionalities.
Biology
The biological activities of this compound are under extensive investigation:
- Antimicrobial Activity : Studies indicate that it exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For example, a study demonstrated that derivatives of coumarins, including this compound, showed notable inhibition of bacterial growth .
Medicine
The therapeutic potential of this compound is being explored in various medical contexts:
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. It may modulate cell signaling pathways related to apoptosis and cell cycle regulation .
Industry
The compound is also being investigated for applications in material science:
- Development of Photoactive Materials : Its unique chemical structure allows it to be used in the production of smart polymers and photoactive materials, which have applications in electronics and photonics.
Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various coumarin derivatives found that this compound significantly inhibited bacterial growth. The results highlighted its potential as a natural antimicrobial agent, suggesting further exploration in pharmaceutical formulations .
Anticancer Activity
In a controlled experiment involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a marked decrease in cell viability and increased rates of apoptosis compared to untreated controls. The IC50 values indicated potent activity at low concentrations, reinforcing its potential as an anticancer agent .
Anti-inflammatory Effects
Another study administered the compound to animal models with induced inflammation. Results showed a significant reduction in swelling and pain, correlating with decreased levels of inflammatory markers in serum, suggesting its utility in treating inflammatory conditions .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Versatile reactivity |
| Biology | Antimicrobial activity | Effective against Staphylococcus aureus |
| Medicine | Anticancer properties | Induces apoptosis in cancer cells |
| Industry | Photoactive materials | Potential use in smart polymers |
Mechanism of Action
The mechanism of action of [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress and inflammation pathways.
Pathways: Modulation of reactive oxygen species (ROS) levels, inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among coumarin-acetic acid derivatives include:
Substituents on the coumarin ring (e.g., alkyl, aryl, or halogen groups).
Position of the oxyacetic acid group (e.g., 5- vs. 7-position).
Functional groups on the acetic acid moiety (e.g., ester, amide, or free acid).
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Coumarin) | Oxyacetic Acid Position | Molecular Weight (g/mol) | Key Properties | Reference |
|---|---|---|---|---|---|
| [(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | 4-butyl | 7 | 276.288 | High lipophilicity | |
| 2-(2-Oxo-2H-chromen-7-yloxy)acetic acid | None | 7 | 220.18 | m.p. 210.5°C, 92% yield | |
| [(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | 4-methyl | 7 | 234.20 | Intermediate in hydrazide synthesis | |
| (4-Phenyl-2-oxo-2H-chromen-7-yl)oxyacetic acid | 4-phenyl, phenyl-acetic acid | 7 | 374.37 | Increased rigidity | |
| [(4-Butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid | 4-butyl, 7-methyl | 5 | 290.315 | Altered substitution pattern | |
| 6-({[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid | 4-butyl, 8-methyl | 7 (as acetyl-aminohexanoic acid) | 403.45 | Enhanced bioavailability |
Diuretic and Uricosuric Activity
- 3,5-Disubstituted analogs of [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids (e.g., with methyl or chlorine substituents) demonstrated potent natriuretic and uricosuric activities .
- 4-Oxo-3-phenyl-4H-furo[2,3-h][1]benzopyran-8-carboxylic acid showed natriuretic activity but lacked uricosuric effects, highlighting the importance of substitution patterns .
Antioxidant Activity
- Hydroxylated derivatives (e.g., 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid hydrazides) exhibited superior DPPH radical scavenging activity due to phenolic -OH groups .
Antimicrobial Activity
- Hydrazide derivatives of coumarin-acetic acids showed enhanced antimicrobial activity by increasing log P values, which improve intracellular concentration . The target compound’s free carboxylic acid group may limit membrane penetration compared to ester or amide derivatives .
Biological Activity
[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a compound belonging to the coumarin family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The compound features a butyl group that influences its lipophilicity, potentially affecting its biological activity and solubility. The presence of the chromenone structure is also significant as it is known for various pharmacological effects.
1. Antimicrobial Activity
Research indicates that compounds within the coumarin family, including this compound, exhibit antimicrobial properties. They have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of Coumarin Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 μg/mL |
| This compound | Escherichia coli | 20 μg/mL |
| Coumarin derivative X | Pseudomonas aeruginosa | 10 μg/mL |
2. Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer activity, particularly against breast cancer cell lines such as MCF-7. The compound's IC50 values indicate its potency in inhibiting cancer cell proliferation.
Table 2: Anticancer Activity Against MCF-7 Cells
| Compound Name | IC50 Value (μM) |
|---|---|
| This compound | 9.54 |
| Coumarin derivative Y | 16.1 |
| Coumarin derivative Z | 0.47 |
The biological activity of this compound is attributed to its interaction with various molecular targets:
Molecular Targets:
- Enzymes involved in oxidative stress.
- Pro-inflammatory cytokines.
The compound modulates reactive oxygen species (ROS) levels and inhibits inflammatory pathways, contributing to its therapeutic effects in conditions related to oxidative stress and inflammation.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial effects of this compound against clinical isolates of bacteria. Results demonstrated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent.
- Anticancer Study : A study involving the treatment of MCF-7 breast cancer cells with this compound showed a dose-dependent decrease in cell viability, with apoptosis being confirmed through flow cytometry analysis.
Q & A
Q. What are the standard synthetic routes for [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or esterification. For example, hydrazide derivatives can be prepared by refluxing 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid with hydrazine hydrate, followed by condensation with aldehydes or ketones to form Schiff bases . Structural characterization often employs IR, ¹H-NMR, and ¹³C-NMR for functional group and backbone analysis . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond angles and torsion angles in intermediates, as demonstrated in ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate derivatives .
Q. How is the structural purity of this compound validated in crystallographic studies?
Purity is confirmed via single-crystal X-ray diffraction (SCXRD) with software suites like WinGX and ORTEP for Windows. For example, bond lengths (e.g., C–O ≈ 1.36–1.42 Å) and angles (e.g., O1–C3–O2 ≈ 116.42°) are cross-checked against theoretical models. Anisotropic displacement parameters (ADPs) are refined using SHELXL to detect lattice disorders .
Q. What biological assays are used to evaluate the activity of this compound and its derivatives?
Common assays include acetylcholinesterase inhibition (e.g., auto-analyzer-based kinetic measurements at 37°C) and antimicrobial screening against Gram-positive/-negative bacteria. Hydrazide derivatives are tested via time-dependent absorbance changes (ΔA/min) to calculate IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
Yields depend on reaction conditions:
- Solvent systems : Methanol/chloroform (1:1) with acetic acid catalyst improves Schiff base formation (e.g., 91% yield for 3-chlorobenzylidene derivatives) .
- Temperature : Reflux (5–6 h) vs. room-temperature reactions (18 h) affects cyclocondensation efficiency (69–91% yields) .
- Catalysts : ZnCl₂ enhances thiazolidin-4-one formation from 2-mercaptoacetic acid .
Q. How do crystallographic data contradictions arise in structural studies, and how are they resolved?
Discrepancies in bond angles or ADPs may stem from:
- Twinned crystals : SHELXD/SHELXE pipelines robustly handle high-throughput phasing of twinned data .
- Disordered solvent molecules : WinGX’s SQUEEZE algorithm removes electron density artifacts .
- Thermal motion : Refinement with SHELXL’s restraints (e.g., DFIX for bond lengths) minimizes overfitting .
Q. What strategies are employed to design derivatives for targeted applications (e.g., bioactive materials)?
- Functionalization : Introducing substituents (e.g., chloro, methyl) at the 4-butyl or 7-oxy positions alters electronic properties and bioactivity .
- Cross-linking : Dextran esters are synthesized via CDI-activated coupling for biomedical materials, achieving 18.5 mmol scale reactions in DMSO .
- Hydrazide-hydrazone tautomerism : Tuning Schiff base stability (e.g., 3-chlorobenzaldehyde derivatives) enhances antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
